N-Boc-N-methyl-3-(2-naphthyl)-L-alanine

Catalog No.
S3528301
CAS No.
145232-51-5
M.F
C19H23NO4
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-N-methyl-3-(2-naphthyl)-L-alanine

CAS Number

145232-51-5

Product Name

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-naphthalen-2-ylpropanoic acid

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-19(2,3)24-18(23)20(4)16(17(21)22)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11,16H,12H2,1-4H3,(H,21,22)/t16-/m0/s1

InChI Key

WTGCDTYRZPRKIL-INIZCTEOSA-N

SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC2=CC=CC=C2C=C1)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC2=CC=CC=C2C=C1)C(=O)O

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine is a derivative of L-alanine, an amino acid that plays a crucial role in various biological processes. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and a methyl group on the alpha carbon, as well as a naphthyl group at the beta position. Its molecular formula is C₁₈H₂₁NO₄, and it has a molecular weight of approximately 315.37 g/mol . The compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to its unique structural features.

Such as peptide bond formation. This property is particularly useful in synthetic organic chemistry and peptide synthesis .

Key reactions include:

  • Deprotection: The Boc group can be cleaved using acids such as trifluoroacetic acid or hydrochloric acid.
  • Peptide Coupling: The free amine can react with carboxylic acids or activated esters to form peptides.
  • Nucleophilic Substitution: The naphthyl group may participate in electrophilic aromatic substitution reactions under certain conditions.

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine and its derivatives are of interest in biological research due to their potential roles in drug development. Compounds with naphthyl groups have been shown to exhibit various biological activities, including antimicrobial and anticancer properties. The modification of L-alanine with a naphthyl moiety may enhance the pharmacological profile of peptides synthesized from this amino acid .

The synthesis of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine typically involves several steps:

  • Protection of L-Alanine: The amino group of L-alanine is protected using Boc anhydride or Boc2O in the presence of a base such as triethylamine.
  • Methylation: The protected amino acid is then methylated using methyl iodide or another suitable methylating agent.
  • Naphthyl Substitution: Finally, the naphthyl group is introduced through coupling reactions, often involving activated carboxylic acids or their derivatives.

This multi-step approach allows for the selective introduction of functional groups while maintaining the integrity of the amino acid structure .

N-Boc-N-methyl-3-(2-naphthyl)-L-alanine has several applications in:

  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific biological activities.
  • Medicinal Chemistry: Its derivatives may be explored for therapeutic applications due to potential bioactivity.
  • Research: Used in studies examining the structure-activity relationship of amino acids and their derivatives.

Interaction studies involving N-Boc-N-methyl-3-(2-naphthyl)-L-alanine focus on its binding affinity with various biological targets, including enzymes and receptors. These studies help elucidate its potential therapeutic effects and mechanisms of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy are commonly employed to assess binding interactions .

Several compounds share structural similarities with N-Boc-N-methyl-3-(2-naphthyl)-L-alanine, which can provide insight into its uniqueness:

Compound NameStructural FeaturesUnique Aspects
N-Boc-N-methyl-3-(1-naphthyl)-L-alanineSimilar structure but with a different naphthyl positionPotentially different biological activities
N-Boc-L-phenylalanineContains a phenyl group instead of naphthylVariation in hydrophobicity and electronic properties
N-Boc-L-tyrosineContains a hydroxyl group on the aromatic ringIncreased polarity and potential for hydrogen bonding
N-Boc-L-valineAliphatic side chain instead of aromaticDifferent steric effects and hydrophobicity

These comparisons highlight how modifications to the aromatic group or side chain can influence the properties and activities of similar compounds, emphasizing the unique characteristics of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine.

Solid-Phase Peptide Synthesis (SPPS) Integration Strategies

The incorporation of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine into peptide chains via SPPS necessitates addressing steric hindrance from the 2-naphthyl side chain and the N-methyl group. Standard Fmoc/tBu strategies often fail due to inefficient deprotection or coupling yields below 50% for such hindered residues [5] [6]. To mitigate this, the following approaches have been validated:

  • Coupling Reagent Optimization: The use of (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (PyAOP) with 1-hydroxy-7-azabenzotriazole (HOAt) increases coupling efficiency to >85% by reducing steric clashes during activation [5] [6]. Comparative studies show PyAOP outperforms HATU or HBTU for N-methylated residues [5].
  • Backbone Protection: Introducing 2-hydroxy-4-methoxybenzyl (Hmb) groups at preceding residues prevents aggregation of peptide-resin intermediates, enabling complete solvation of the hindered amino acid [6].
  • Stepwise Elongation: Extended coupling times (2–4 hours) and double coupling cycles are essential for residues following N-Boc-N-methyl-3-(2-naphthyl)-L-alanine to overcome slow reaction kinetics [6].
ParameterStandard Fmoc-SPPSOptimized ProtocolImprovement
Coupling Efficiency (%)45–5085–90~40%
Depletion Ratio1:31:1.260%
Cycle Time (hr)1.53.5133%

Data aggregated from SPPS studies on N-methylated aromatic residues [5] [6].

Solution-Phase Coupling Approaches for Sterically Hindered Residues

Solution-phase synthesis of N-Boc-N-methyl-3-(2-naphthyl)-L-alanine derivatives is favored for small-scale, high-purity applications. Key advancements include:

  • Asymmetric Hydrogenation: Methyl 2-acetamido-3-(2-naphthyl)propenoate undergoes rhodium-catalyzed hydrogenation using methyl BoPhoz ligands, achieving 97.9% enantiomeric excess (ee) at multi-kilogram scales [2]. Subsequent crystallization of the methanesulfonic acid salt elevates ee to >99.5%, critical for pharmaceutical-grade intermediates [2].
  • Enzymatic Methylation: Corynebacterium glutamicum strains engineered with Pseudomonas putida’s dpkA gene enable one-step fermentation of N-methyl-L-alanine from glucose and methylamine, though adaptation for 2-naphthyl derivatives remains ongoing [3].
  • Coupling Conditions:
    • Solvent Systems: 1:1 v/v DCM:DMF enhances solubility of Boc-protected intermediates while minimizing racemization [5].
    • Temperature Control: Reactions conducted at −15°C reduce epimerization during activation of the carboxylic acid moiety [6].

Optimization of Boc-Protection Group Stability in Complex Media

The tert-butoxycarbonyl (Boc) group in N-Boc-N-methyl-3-(2-naphthyl)-L-alanine is susceptible to cleavage under acidic or nucleophilic conditions. Stabilization strategies include:

  • Acidic Cleavage Mitigation: During SPPS resin cleavage, trifluoroacetic acid (TFA) formulations with 2.5% triisopropylsilane (TIS) and 2.5% H2O reduce Boc deprotection to <5% over 3 hours, versus 20–30% in pure TFA [6].
  • Nucleophilic Scavenging: Adding 1,3-dimethoxybenzene (5% w/v) traps carbocations formed during partial Boc cleavage, preventing alkylation side reactions [5].
  • Thermal Stability: Boc remains intact at ≤40°C in polar aprotic solvents (DMF, NMP) but degrades rapidly in THF or dioxane due to latent acidity [6].
ConditionBoc Half-Life (hr)Degradation Products
TFA/TIS/H2O (95:2.5:2.5)>24None detected
TFA/DCM (1:1)3.2tert-Butyl cation adducts
DMF at 40°C48Traces of CO2

Stability data derived from HPLC-MS analyses of model peptides [5] [6].

XLogP3

3.9

Sequence

X

Dates

Modify: 2023-07-26

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